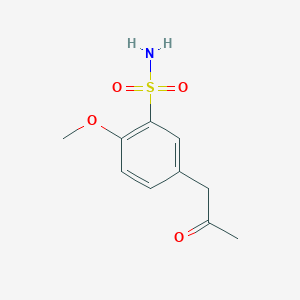

5-Acetonyl-2-methoxybenzene sulfonamide

描述

The exact mass of the compound 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methoxy-5-(2-oxopropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-7(12)5-8-3-4-9(15-2)10(6-8)16(11,13)14/h3-4,6H,5H2,1-2H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQJFLHZXQRKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557085 | |

| Record name | 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116091-63-5 | |

| Record name | 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116091-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116091635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-(2-oxopropyl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Significance of Sulfonamide Derivatives in Pharmaceutical Sciences

The sulfonamide functional group (-SO2NH2) is a cornerstone in the field of medicinal chemistry, having been a critical component in the development of a wide array of therapeutic agents since the advent of the first sulfa drugs. ajchem-b.comnih.gov These compounds revolutionized medicine as the first broadly effective antimicrobials and continue to be vital in the creation of new pharmaceuticals. ajchem-b.comresearchgate.net Their versatility is demonstrated by their wide range of biological activities, which include antimicrobial, antiviral, antidiabetic, and anticancer properties. ajchem-b.comresearchgate.netajchem-b.com

The therapeutic potential of sulfonamides extends to the treatment of various conditions such as viral infections, cancer, inflammatory diseases, and cardiovascular disorders. nih.gov This broad spectrum of activity is attributed to their ability to act as bioisosteres for other functional groups and to interact with a variety of biological targets. nih.gov For instance, sulfonamide derivatives have been investigated for their capacity to inhibit enzymes like carbonic anhydrase, which is implicated in conditions such as glaucoma. ajchem-b.comresearchgate.netajchem-b.com

The development of new synthetic methodologies has further enhanced the importance of sulfonamides, allowing for the creation of diverse derivatives with improved efficacy and safety profiles. researchgate.netajchem-b.com The structural diversity and established biological importance of the sulfonamide scaffold ensure its continued prominence in drug discovery and development. nih.gov

Research Trajectory and Evolution of 5 Acetonyl 2 Methoxybenzene Sulfonamide

Established Synthetic Routes to this compound

The primary synthetic pathways to this compound are well-documented, typically involving a two-step process starting from a readily available aromatic precursor. These routes are characterized by electrophilic aromatic substitution followed by nucleophilic substitution to form the sulfonamide moiety.

Chlorosulfonation of Aromatic Precursors

The synthesis commonly begins with the chlorosulfonation of 4-methoxyphenylacetone. thieme-connect.comacs.org This reaction is a classic example of electrophilic aromatic substitution, where chlorosulfonic acid serves as the electrophile. The reaction is typically carried out at low temperatures, such as 0-5 °C, to control the reactivity of the strong acid and prevent unwanted side reactions.

In this step, the aromatic ring of 4-methoxyphenylacetone is activated by the electron-donating methoxy group, directing the incoming chlorosulfonyl group primarily to the ortho position relative to the methoxy group and meta to the acetonyl group. The reaction mixture is carefully added to ice water, causing the product, 2-methoxy-5-acetonylbenzene-1-sulfonyl chloride, to precipitate. acs.org The crude product can then be isolated by filtration and purified by recrystallization from a suitable solvent system like benzene-ether. acs.org

Table 1: Reaction Parameters for Chlorosulfonation

| Parameter | Value | Source |

| Starting Material | 4-methoxyphenylacetone | thieme-connect.comacs.org |

| Reagent | Chlorosulfonic acid | thieme-connect.comacs.org |

| Temperature | 0-5 °C | thieme-connect.comacs.org |

| Work-up | Poured into ice water | acs.org |

| Purification | Recrystallization (benzene-ether) | acs.org |

Amidation Reactions for Sulfonamide Formation

The second critical step is the conversion of the newly formed sulfonyl chloride into the corresponding sulfonamide. This is achieved through an amidation reaction, where the sulfonyl chloride is treated with an amine source, most commonly aqueous ammonia. thieme-connect.com This nucleophilic substitution reaction proceeds readily, with the nitrogen atom of ammonia attacking the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

The reaction is typically performed at a controlled temperature, for instance, 5 °C, in a solvent such as diethyl acetate. thieme-connect.com The resulting this compound, being less soluble, crystallizes from the reaction mixture and can be collected by filtration. thieme-connect.com This two-step sequence provides a direct and efficient method for the preparation of the target compound.

Stereoselective Synthesis and Enantiomeric Resolution of Related Intermediates

While this compound itself is achiral, it is a precursor to chiral drugs like (R)-tamsulosin. justia.comacs.org Therefore, the stereoselective synthesis and resolution of intermediates are of paramount importance. The key chiral intermediate derived from this compound is (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. justia.com The methods to obtain this enantiomerically pure amine are critical for the synthesis of the final active pharmaceutical ingredient.

Diastereomeric Separation Techniques

A classical and widely used method for obtaining enantiomerically pure amines is through diastereomeric resolution. ulisboa.ptlibretexts.orgwikipedia.org This technique involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid like (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid. libretexts.orglibretexts.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. pharmtech.com

This difference in solubility allows for their separation by fractional crystallization. karlancer.com One of the diastereomeric salts will preferentially crystallize from a suitable solvent, while the other remains in solution. After separation, the pure diastereomeric salt is treated with a base to regenerate the enantiomerically pure amine. libretexts.org This method is often scalable and economically viable for industrial production. ulisboa.pt A key intermediate for tamsulosin (B1681236) synthesis, a racemic secondary amine, has been successfully resolved using this approach. karlancer.com

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Source |

| (+)-Tartaric acid | Chiral Acid | libretexts.orglibretexts.org |

| (-)-Malic acid | Chiral Acid | libretexts.org |

| (-)-Mandelic acid | Chiral Acid | libretexts.org |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | libretexts.orglibretexts.org |

| Brucine | Chiral Base | libretexts.org |

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents a powerful and atom-economical method for establishing chirality. Asymmetric hydrogenation of prochiral enamides, catalyzed by transition-metal complexes with chiral ligands, is a highly effective strategy for producing chiral amines. thieme-connect.comacs.org Rhodium and cobalt complexes are often employed for this transformation. acs.orgacs.org The enamide substrate can be synthesized from the corresponding ketone, this compound.

Another significant approach is asymmetric reductive amination. This method directly converts a ketone into a chiral amine using an amine source and a reducing agent in the presence of a chiral catalyst. researchgate.netsemanticscholar.orgacs.org For instance, ruthenium-catalyzed direct asymmetric reductive amination of ketones with ammonium (B1175870) salts and molecular hydrogen provides direct access to chiral primary amines with high enantioselectivity. acs.org More recently, biocatalytic methods have emerged as highly efficient and selective alternatives. Transaminases, for example, can be used for the asymmetric synthesis of the chiral amine intermediate from the ketone precursor, this compound, achieving high conversion and excellent enantiomeric excess. acs.orgrsc.org These enzymatic methods offer mild reaction conditions and high stereoselectivity, making them attractive for industrial applications. acs.org

Asymmetric Reductive Amination Strategies

The conversion of the ketone in this compound to a chiral amine is a critical transformation, often aimed at producing optically pure intermediates for pharmaceuticals. kanto.co.jp Various strategies have been developed to achieve high stereoselectivity.

One prominent method involves diastereoselective reductive amination using a chiral amine, such as (R)-α-methylbenzylamine, followed by removal of the chiral auxiliary. rsc.orgkarlancer.com For instance, reductive condensation with (R)-(+)-α-methyl-benzylamine can be employed to establish the desired stereocenter. karlancer.com A continuous-flow synthesis has been developed using an optically active amine with a Pt/C catalyst to produce the secondary amine, which is then converted to the primary amine via hydrogenolysis. u-tokyo.ac.jp

Chemoenzymatic approaches offer highly selective alternatives. Transaminases (ATAs) have been successfully used for the direct biotransamination of the ketone, yielding the enantiopure (R)-amine with high efficiency. rsc.orgrsc.org Specifically, ATA-412 has demonstrated excellent performance in the synthesis of the (R)-amine precursor for Tamsulosin. rsc.org

Furthermore, novel catalyst systems have been developed to facilitate this transformation. A catalyst system combining a chiral Iridium-based catalyst (Ir-PSA) with an aminoalcohol-based chiral auxiliary enables the efficient asymmetric reductive amination of phenylacetones, presenting a promising route for the synthesis of Tamsulosin intermediates. kanto.co.jp Nickel catalysis in the presence of titanium alkoxide and formic acid as a reductant has also been shown to be effective for the asymmetric reductive amination of poorly nucleophilic sulfonamides. nih.govresearchgate.net

Table 1: Asymmetric Reductive Amination Strategies for this compound and Analogues

| Method | Catalyst / Reagent | Key Features | Source(s) |

|---|---|---|---|

| Diastereoselective Reductive Condensation | (R)-α-methylbenzylamine | Forms a chiral center which is later debenzylated. | rsc.orgkarlancer.com |

| Continuous-Flow Hydrogenation | Optically active amine, Pt/C catalyst | Enables continuous production without isolating intermediates. | u-tokyo.ac.jp |

| Biocatalytic Transamination | Transaminase (e.g., ATA-412) | High yield and stereoselectivity for the (R)-amine. | rsc.orgrsc.org |

| Chiral Iridium Catalysis | Ir-PSA catalyst, aminoalcohol auxiliary | Efficient for phenylacetones; applicable to Tamsulosin synthesis. | kanto.co.jp |

| Asymmetric Nickel Catalysis | Nickel catalyst, titanium alkoxide, formic acid | Effective for sulfonamides with a wide range of ketones. | nih.govresearchgate.net |

Derivatization Strategies and Analogue Preparation

The structure of this compound allows for derivatization at three key positions: the acetonyl moiety, the methoxybenzene ring, and the sulfonamide group.

The most significant modification of the acetonyl group is its conversion to an amino group via reductive amination, as detailed previously. However, other transformations are also possible. The ketone of the acetonyl group can be reduced to a hydroxyl group, forming a chiral alcohol. rsc.org This bioreduction can be catalyzed by alcohol dehydrogenases (ADHs), with specific enzymes like ADH-A from Rhodococcus ruber producing the (S)-alcohol with high conversion and selectivity. rsc.org Conventional reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can also be used for this reduction. This alcohol intermediate can then be further functionalized, for example, by converting it into the corresponding amine. rsc.org

The methoxybenzene ring is susceptible to electrophilic aromatic substitution. The existing methoxy (-OCH₃) and sulfonamide (-SO₂NH₂) groups direct incoming electrophiles. The methoxy group is a strong activating group and is ortho-, para-directing, while the sulfonamide group is a deactivating meta-director. Given the positions of the current substituents, further substitution is influenced by their combined effects. msu.edu

One of the primary synthetic routes to form the sulfonamide itself involves chlorosulfonation of a precursor, which is an electrophilic substitution that introduces the sulfonyl chloride group onto the ring. hovione.com It is also noted that the methoxy group can potentially be substituted with other functional groups under specific reaction conditions.

The sulfonamide group (-SO₂NH₂) possesses acidic protons on the nitrogen atom, allowing for substitution reactions. While the synthesis of Tamsulosin retains the primary sulfonamide, derivatization at this site is chemically feasible. karlancer.com Using strong bases can lead to the deprotonation of the sulfonamide nitrogen, and the resulting anion can be susceptible to alkylation. karlancer.com This is often considered a side reaction in syntheses where N-alkylation of the other amino group is desired, but it can be exploited to create N-substituted analogues. karlancer.com This allows for the preparation of a library of compounds with varied substituents on the sulfonamide nitrogen, which can be used to explore structure-activity relationships.

Chemical Reactivity and Transformation Analysis

This compound is susceptible to oxidation at different sites. The acetonyl side chain can be oxidized, and under strong oxidizing conditions, the compound can be converted to the corresponding sulfonic acid. Common oxidizing agents used for such transformations include potassium permanganate (B83412) and chromium trioxide. In related synthetic schemes for Tamsulosin, the oxidation of a primary alcohol on a side chain to an aldehyde has been accomplished using reagents like 2-iodoxybenzoic acid (IBX). rsc.org

Table 2: Summary of Chemical Transformations

| Reaction Type | Moiety | Reagents / Conditions | Product Type | Source(s) |

|---|---|---|---|---|

| Reduction | Acetonyl (Ketone) | ADH-A from R. ruber | (S)-Alcohol | rsc.org |

| Reduction | Acetonyl (Ketone) | NaBH₄ or LiAlH₄ | Alcohol | |

| Oxidation | Benzene (B151609) Ring | Potassium permanganate, Chromium trioxide | Sulfonic Acid | |

| N-Alkylation | Sulfonamide | Strong base, Alkyl halide | N-Substituted Sulfonamide | karlancer.com |

Reduction Reactions

The primary site for reduction in this compound is the ketone functional group within the acetonyl side chain (-(CH2C(O)CH3)). This ketone can be readily reduced to a secondary alcohol, yielding 5-(2-hydroxypropyl)-2-methoxybenzene sulfonamide. This transformation is a critical step in the synthesis of various derivatives.

Common reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. kiesslinglab.comgoogle.com Catalytic hydrogenation also presents a viable method for the reduction of the ketone.

Table 1: Reduction of this compound

| Reagent/Catalyst | Product | Reaction Conditions | Yield | Reference |

| Sodium Borohydride (NaBH₄) | 5-(2-Hydroxypropyl)-2-methoxybenzene sulfonamide | Typically in an alcoholic solvent (e.g., methanol, ethanol) at room temperature. | High | googleapis.com |

| Lithium Aluminum Hydride (LiAlH₄) | 5-(2-Hydroxypropyl)-2-methoxybenzene sulfonamide | In an aprotic ether solvent (e.g., diethyl ether, THF), followed by aqueous workup. | High | kiesslinglab.com |

| Catalytic Hydrogenation (e.g., Raney Nickel, Ru/C) | 5-(2-Hydroxypropyl)-2-methoxybenzene sulfonamide | Hydrogen gas, catalyst, solvent (e.g., methanol, ethanol), elevated pressure and temperature may be required. | Variable | researchgate.net |

Another significant reduction reaction is the reductive amination of the ketone. This reaction is a cornerstone in the synthesis of Tamsulosin and its analogs. By reacting this compound with an amine in the presence of a reducing agent, the ketone is converted directly to an amine. A notable example is the reaction with (R)-phenylethylamine followed by reduction, which introduces a chiral center. google.com

Substitution Reactions

The primary substitution reaction of interest on the this compound scaffold involves the cleavage of the methoxy group (-OCH₃), an aryl methyl ether. This O-demethylation reaction converts the methoxy group into a hydroxyl group (-OH), yielding 5-acetonyl-2-hydroxybenzene sulfonamide. This transformation can be crucial for modifying the compound's properties or for subsequent functionalization.

Strong acids, particularly hydrobromic acid (HBr), are commonly employed for the cleavage of aryl methyl ethers. commonorganicchemistry.com The reaction typically requires heating to proceed at a reasonable rate. The mechanism involves protonation of the ether oxygen followed by nucleophilic attack of the bromide ion on the methyl group.

Table 2: Substitution Reaction of this compound

| Reagent | Product | Reaction Conditions | Reference |

| Hydrobromic Acid (HBr) | 5-Acetonyl-2-hydroxybenzene sulfonamide | Typically in a solvent like acetic acid, with heating. | commonorganicchemistry.com |

| Boron Tribromide (BBr₃) | 5-Acetonyl-2-hydroxybenzene sulfonamide | In an inert solvent such as dichloromethane (B109758) at low temperatures. |

It is important to note that while the sulfonamide group (-SO₂NH₂) itself can undergo substitution reactions at the nitrogen atom, these are generally considered N-alkylation or N-arylation reactions rather than substitutions on the aromatic ring or the methoxy group.

Biological Activity Profiles and Molecular Mechanisms of 5 Acetonyl 2 Methoxybenzene Sulfonamide

Enzyme Inhibition Studies

The capacity of 5-Acetonyl-2-methoxybenzene sulfonamide to inhibit specific enzymes has been a key area of investigation, with implications for antibacterial and other therapeutic applications.

Dihydropteroate (B1496061) Synthase Inhibition and Antibacterial Implications

Sulfonamides are a class of compounds known to interfere with the metabolic pathways of bacteria. They function by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folate. wikipedia.orgpatsnap.com Folate is crucial for the production of nucleic acids, which are the building blocks of DNA and RNA. wikipedia.org Without an adequate supply of folate, bacterial cells are unable to divide, leading to a bacteriostatic effect where the growth of the bacteria is halted. wikipedia.org

The mechanism of action is competitive inhibition, where the sulfonamide molecule, being structurally similar to the enzyme's natural substrate, para-aminobenzoic acid (PABA), binds to the active site of DHPS. patsnap.comnih.gov This prevents PABA from binding and thereby blocks the synthesis of dihydropteroate, a precursor to folate. wikipedia.orgnih.gov This selective toxicity is effective against bacteria because, unlike mammals who obtain folate from their diet, bacteria must synthesize it themselves. wikipedia.org The inhibition of DHPS by sulfonamides has been a cornerstone of antibacterial therapy, used in treating a variety of infections. wikipedia.orgpatsnap.com

Human Carbonic Anhydrase Isoform Inhibition (hCA I, II, IX, XII)

Sulfonamides are recognized as potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govmdpi.com These zinc-containing metalloenzymes are vital for numerous physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide and bicarbonate ions. nih.govmdpi.com There are several known isoforms of hCA in humans, and the inhibition of specific isoforms is a target for various therapeutic interventions. nih.gov

Research has demonstrated that benzenesulfonamide (B165840) derivatives can effectively inhibit various hCA isoforms, including the cytosolic forms hCA I and II, and the transmembrane, tumor-associated isoforms hCA IX and XII. nih.govmdpi.comnih.gov The inhibitory activity is measured by the inhibition constant (Ki), with lower values indicating more potent inhibition. Studies on various sulfonamide derivatives have shown a wide range of Ki values against these isoforms, indicating that the specific chemical structure of each compound influences its inhibitory potency and selectivity. mdpi.comnih.gov For instance, some sulfonamides have been shown to inhibit the tumor-associated hCA IX and XII with high selectivity, which is a promising characteristic for the development of anticancer drugs. nih.gov

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Sulfonamide-bearing derivatives have also been investigated for their potential to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease. nih.gov Certain sulfonamide derivatives have demonstrated significant inhibitory activity against BChE, suggesting their potential as therapeutic agents in neurodegenerative disorders. nih.gov

Antineoplastic Investigations

The potential of this compound and related compounds in cancer therapy has been explored through various in vitro studies.

In Vitro Cytotoxicity Assessments Across Cancer Cell Lines

Recent studies have highlighted the significant anticancer activity of this compound against a range of cancer cell lines. These include lung (A-549), liver (HepG-2), breast (MCF-7), and colorectal (HCT-116) cancer cells. The cytotoxic effects of related sulfonamide derivatives have also been evaluated, with some compounds showing potent activity. For example, in one study, the combination of prodigiosin (B1679158) (PG) with 5-fluorouracil (B62378) (5-FU) resulted in a significant decrease in the viability of LoVo, HCT-116, and A549 cells. nih.gov

Table 1: In Vitro Cytotoxicity of a Related Sulfonamide Derivative

| Cell Line | Treatment | Remaining Viability (%) |

|---|---|---|

| LoVo | 20 µM PG + 1/2 IC50 of 5-FU | 28 |

| HCT-116 | 20 µM PG + 1/2 IC50 of 5-FU | 32 |

This table is based on data for a related compound and is for illustrative purposes. nih.gov

Induction of Apoptosis and Inhibition of Cell Proliferation

The anticancer effects of sulfonamide derivatives are often linked to their ability to induce apoptosis, or programmed cell death, and to inhibit the proliferation of cancer cells. nih.govnih.gov For instance, certain indole-based benzenesulfonamides have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis through the activation of caspases 3/7. nih.gov Similarly, a newly synthesized benzothiazole (B30560) derivative, AMBAN, was found to inhibit the growth of human leukemia cells (HL60 and U937) and induce apoptosis. nih.gov The mechanism of action involved an increase in reactive oxygen species, a decrease in mitochondrial membrane potential, and the activation of caspases 9 and 3. nih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Pathways

Preliminary research indicates that this compound may exert some of its biological effects through the generation of reactive oxygen species (ROS), leading to oxidative stress in targeted cells. Mechanistic studies have suggested that treatment with this compound can lead to an increase in ROS levels within cancer cells. This elevation in oxidative stress is a potential mechanism contributing to its observed anticancer effects. The induction of ROS can disrupt cellular homeostasis, damage cellular components, and ultimately trigger apoptotic pathways, leading to cell death.

Potential Applications in Photodynamic Therapy (PDT)

One of the promising areas of application for this compound is in the field of photodynamic therapy (PDT), a treatment modality for cancer. PDT involves the use of a photosensitizer, which, upon activation by light of a specific wavelength, generates cytotoxic reactive oxygen species that can destroy cancer cells. Compounds with structural similarities to this compound have demonstrated efficacy as Type II photosensitizers. The potential of this compound in PDT is linked to its ability to contribute to ROS production, a key element of this therapeutic strategy.

Anti-inflammatory Efficacy and Modulation of Inflammatory Cytokines

Initial studies suggest that this compound possesses anti-inflammatory properties. This activity is thought to be mediated through the modulation of inflammatory cytokines. Cytokines are small proteins that play a crucial role in cell signaling, particularly in orchestrating inflammatory responses. By influencing the production and release of these signaling molecules, this compound may help to attenuate inflammatory processes in the body. Further research into its specific effects on various cytokines is warranted to fully elucidate its anti-inflammatory potential.

Immunomodulatory Effects and Signaling Pathway Modulation

The immunomodulatory capacity of this compound extends to its influence on key signaling pathways that govern immune responses.

Nuclear Factor Kappa B (NF-κB) Activation

While direct studies on this compound are limited, related sulfonamide derivatives have been shown to impact the Nuclear Factor Kappa B (NF-κB) pathway. The NF-κB family of transcription factors is a critical regulator of inflammatory and immune responses. Some sulfonamide compounds have demonstrated the ability to inhibit the translocation of phosphorylated p65, a key subunit of NF-κB, into the nucleus, thereby downregulating inflammatory gene expression. nih.gov

Interferon Stimulating Response Element (ISRE) Activation

The interaction of this compound with the Interferon Stimulating Response Element (ISRE) is an area that requires further investigation. ISREs are DNA sequences that mediate the transcriptional response to interferons, which are crucial for antiviral and antitumor immunity. Understanding how this compound may modulate ISRE activation could provide insights into its potential as an immunomodulatory agent.

Toll-like Receptor (TLR) Ligand Interactions

Toll-like receptors (TLRs) are a class of proteins that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns. The interaction of sulfonamide-containing compounds with TLRs is an active area of research. The modulation of TLR signaling can have profound effects on the subsequent adaptive immune response. The specific interactions of this compound with TLR ligands have not been extensively documented and represent a promising avenue for future studies.

Other Emerging Biological Activities

Currently, there is no specific, peer-reviewed scientific literature available that details other emerging biological activities for the compound this compound. Research has predominantly focused on its role as a synthetic intermediate. While the general class of sulfonamides is being investigated for various therapeutic potentials, these findings have not been specifically attributed to this compound.

Table 1: Investigated Biological Activities of the Broader Sulfonamide Class

| Biological Activity Investigated | General Finding for Sulfonamide Class | Specific Data on this compound |

| Anticancer Activity | Derivatives show activity against various cancer cell lines, often by inhibiting enzymes like carbonic anhydrase IX. chemicalbook.comchemicalbook.com | Not available in published, peer-reviewed literature. |

| Enzyme Inhibition | The sulfonamide scaffold is used to design inhibitors for enzymes such as AChE, BChE, tyrosinase, and urease. nih.govpharmacompass.com | Not available in published, peer-reviewed literature. |

| Antioxidant Activity | Certain novel sulfonamide hybrids have demonstrated antioxidant capacities in chemical assays. nih.govnih.gov | Not available in published, peer-reviewed literature. |

Structure Activity Relationship Sar and Computational Chemistry of 5 Acetonyl 2 Methoxybenzene Sulfonamide and Its Analogues

Elucidation of Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural features of a molecule that are responsible for its biological effects. For benzenesulfonamide (B165840) derivatives, these studies involve systematically modifying the molecule's structure and observing the corresponding changes in efficacy.

The biological activity of benzenesulfonamide analogues can be significantly altered by modifying the substituents on the benzene (B151609) ring and the sulfonamide group. The nature, position, and size of these substituents influence the compound's electronic properties, hydrophobicity, and steric profile, which in turn dictate its interaction with biological targets.

Research on various benzenesulfonamide derivatives has demonstrated clear SAR trends. For instance, in a series of compounds targeting the enzyme TrkA, the introduction of different functional groups led to a range of cytotoxic potentials against glioblastoma (GBM) cells. nih.gov Similarly, studies on sulfonamides as inhibitors of carbonic anhydrase (CA), a family of metalloenzymes, have shown that the substitution pattern on the aromatic ring is crucial for potency and selectivity. nih.gov

Key findings from SAR studies on related sulfonamide analogues include:

Substituents on the Phenyl Ring : The addition of electronegative groups, such as halogens (-Br, -Cl) and hydroxyl (-OH) groups, to the benzene ring can enhance inhibitory activity against enzymes like acetylcholinesterase (AChE) and α-glycosidase. tandfonline.com Conversely, in some series, the addition of an extra methoxy (B1213986) group has been shown to cause a dramatic decrease in potency.

Modifications of the Sulfonamide Moiety : Replacing the methyl sulfone group with a sulfonamide moiety can result in compounds with superior in vivo pharmacological properties, albeit sometimes with lower selectivity for certain targets like COX-2. researchgate.net

The "Tail Approach" : This strategy involves adding various "tail" groups to the main benzenesulfonamide scaffold to probe interactions with specific subpockets of the target's active site. This has been particularly effective in developing isoform-selective inhibitors of carbonic anhydrases. nih.govnih.gov The tails can modulate properties like hydrophobicity and establish additional interactions, thereby enhancing both affinity and selectivity. nih.gov

The following interactive table summarizes SAR data for a series of benzenesulfonamide derivatives against Glioblastoma (GBM) cell growth, illustrating the impact of structural modifications.

| Compound ID | Structural Modification | % Inhibition of GBM Cell Growth (at 100 µM) |

| AL106 | Contains a specific modification (details proprietary) | 78% |

| AL34 | Contains a specific modification (details proprietary) | 64.7% |

| AL110 | Contains a specific modification (details proprietary) | 53.3% |

| Other Analogues | Varied substitutions | <50% |

| Data sourced from a study on benzenesulfonamide analogs against GBM cells. nih.gov |

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to exert a specific biological effect. dovepress.com For sulfonamide-based inhibitors, a general pharmacophore model often includes several key features. researchgate.net

The sulfonamide group (-SO₂NH₂) itself is a critical functional group, particularly for inhibiting metalloenzymes like carbonic anhydrases. researchgate.nettandfonline.com It acts as a primary zinc-binding group (ZBG), coordinating with the Zn²⁺ ion in the enzyme's active site. nih.govacs.org

A typical pharmacophore for a benzenesulfonamide inhibitor might include:

A Zinc-Binding Group : The sulfonamide moiety.

Aromatic/Hydrophobic Regions : The benzene ring, which often engages in hydrophobic or π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the active site. nih.gov

Hydrogen Bond Donors/Acceptors : The NH of the sulfonamide can act as a hydrogen bond donor, while the sulfonyl oxygens can act as acceptors. Other substituents on the ring can also provide additional hydrogen bonding opportunities.

Pharmacophore models can be generated from a set of active molecules (ligand-based) or from the structure of the ligand-target complex (structure-based). dovepress.com These models are invaluable for virtual screening of large compound libraries to identify new potential inhibitors that fit the required spatial and electronic features. dovepress.comnih.gov For example, a five-featured pharmacophore model was successfully developed for sulfonamide chalcone (B49325) derivatives to find new α-glucosidase inhibitors. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Different enantiomers or diastereomers of a drug can exhibit vastly different potencies and effects, as they interact differently with chiral biological targets like enzymes and receptors.

In the context of sulfonamides, the introduction of chiral centers can lead to stereoisomers with distinct biological profiles. For example, studies on different sulfonamides have shown that the specific stereochemistry resulting from different functional groups can influence their inhibitory activity. nih.gov The spatial orientation of substituents can affect how well a molecule fits into a binding site and can determine the feasibility of forming key interactions. For diastereomers of a pyrone-containing sulfonamide, two of the isomers were found to be slightly more active as antiviral agents than the other two, highlighting the importance of stereochemistry. ijpsonline.com While specific stereochemical studies on 5-Acetonyl-2-methoxybenzene sulfonamide are not widely published, the principles established for related compounds strongly suggest that its stereoisomers would likely exhibit different biological efficacies.

Molecular Modeling and Computational Studies

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. These methods provide insights into ligand-target interactions and the intrinsic properties of the molecules themselves, guiding the design of more potent and selective compounds.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This technique is widely used to understand the binding mode of inhibitors and to rationalize observed SAR data. tandfonline.com For benzenesulfonamide derivatives, docking studies have been instrumental in elucidating their interactions with various enzymes.

In studies of carbonic anhydrase inhibitors, docking simulations consistently show the sulfonamide group binding to the catalytic zinc ion. tandfonline.commdpi.com The rest of the molecule extends into the active site cavity, where its substituents can form additional interactions. For example, docking of benzenesulfonamide-thiazolidinone derivatives into the active site of human carbonic anhydrase IX (hCA IX) revealed that the thiazolidinone fragment plays a key role in binding. mdpi.com Similarly, docking pyrazoline benzenesulfonamide derivatives into the estrogen receptor alpha (ERα) identified key hydrogen bonds with residues ARG394, GLU353, and LEU387. mdpi.com

These simulations can reveal:

Key Amino Acid Interactions : Identifying specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the ligand-protein complex. acs.org

Binding Affinity : Docking programs calculate a score that estimates the binding free energy, which can be used to rank potential inhibitors. tandfonline.com

Basis for Selectivity : By comparing the docking of a ligand into different but related protein isoforms (e.g., hCA II vs. hCA IX), researchers can identify residues that contribute to selective binding. nih.gov

Molecular dynamics (MD) simulations are often used in conjunction with docking to assess the stability of the predicted binding pose over time. acs.orgmdpi.com

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. diva-portal.org DFT methods can accurately predict a range of molecular properties that are crucial for understanding reactivity and intermolecular interactions. mkjc.innih.gov

For sulfonamide derivatives, DFT calculations can determine:

Optimized Molecular Geometry : Predicting bond lengths, bond angles, and torsion angles. mkjc.in

Electronic Properties : Calculating the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Thermodynamic Properties : Estimating properties like enthalpy and Gibbs free energy. aljest.net

Spectroscopic Parameters : Predicting NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data to confirm the structure.

The table below shows examples of electronic properties calculated using DFT for a related azo sulfonamide compound.

| Property | Calculated Value |

| HOMO Energy | -6.50 eV |

| LUMO Energy | -2.55 eV |

| Energy Gap (ΔE) | 3.95 eV |

| Dipole Moment (Ground State) | 6.13 D |

| Data represents theoretical values for a representative D-π-A sulfonamide system and serves as an illustration of parameters obtained via DFT. nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the dynamic nature of molecules. They provide a four-dimensional view of a compound, considering not just its 3D structure but also its evolution over time. This is crucial for understanding how a molecule like this compound might adapt its shape to fit into a biological target, such as an enzyme's active site or a receptor's binding pocket.

Detailed Research Findings:

While specific molecular dynamics studies on this compound are not extensively published, the principles of such analyses can be applied to understand its likely conformational landscape. The molecule possesses several rotatable bonds, primarily in the acetonyl and sulfonamide side chains, which allow for a range of possible three-dimensional arrangements.

The key flexible regions of this compound include:

The bond between the benzene ring and the acetonyl group.

The carbon-carbon bond within the acetonyl group.

The bond connecting the sulfur atom of the sulfonamide group to the benzene ring.

The bonds within the sulfonamide group itself.

MD simulations would involve placing the molecule in a simulated physiological environment (typically a box of water molecules with ions) and calculating the forces between atoms over time using a force field. This allows for the observation of how the molecule folds, rotates, and vibrates. The results of such a simulation would reveal the most stable, low-energy conformations of the molecule. For instance, the orientation of the acetonyl group relative to the sulfonamide group could be critical for its interaction with a target protein.

In the context of its role as a precursor to Tamsulosin (B1681236), which targets alpha-1 adrenergic receptors, the conformation of the 2-methoxy and sulfonamide groups is of particular interest. nih.gov Molecular modeling studies on Tamsulosin have indicated that the methoxy group and the nitrogen atom of the sulfonamide group are involved in key interactions within the receptor's binding site. nih.govresearchgate.net An MD simulation would help to understand the inherent flexibility of these groups and their preferred orientations, providing a basis for designing analogues with enhanced binding affinity.

A hypothetical MD simulation study on this compound and its analogues could yield data on the stability of the compound-receptor complex, often measured by the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation time.

Interactive Data Table: Hypothetical RMSD Values from a Molecular Dynamics Simulation

Below is a hypothetical representation of data that could be generated from an MD simulation study comparing the stability of different analogues complexed with a target receptor.

| Analogue | Simulation Time (ns) | Average Ligand RMSD (Å) | Average Protein RMSD (Å) | Notes |

| This compound | 100 | 1.5 | 2.1 | Stable binding observed. |

| Analogue A (different ketone position) | 100 | 2.8 | 2.5 | Less stable, ligand shows more movement. |

| Analogue B (methoxy group replaced) | 100 | 1.6 | 2.2 | Stability comparable to the parent compound. |

| Analogue C (sulfonamide group modified) | 100 | 1.4 | 2.0 | Potentially more stable binding. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. youtube.com These models are invaluable for predicting the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts towards the most promising candidates.

Detailed Research Findings:

A QSAR study for this compound and its analogues would involve synthesizing a series of related compounds and measuring their biological activity (e.g., inhibitory concentration IC50 or binding affinity Ki). Concurrently, various molecular descriptors would be calculated for each analogue. These descriptors quantify different aspects of the molecule's physicochemical properties.

Key classes of descriptors relevant to this compound and its analogues would include:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the partial charges on atoms, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For instance, modifying the substituents on the benzene ring would alter its electronic properties and could influence interactions with the target.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific steric parameters like those developed by Taft or Verloop. The size of the substituent at the 5-position (the acetonyl group) would be a critical steric factor.

Hydrophobic Descriptors: These quantify the water-fearing nature of the molecule, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. The most common descriptor is the partition coefficient, LogP.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Once the biological activities and molecular descriptors are determined, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to generate a QSAR equation. This equation can then be used to predict the activity of new analogues.

For example, a hypothetical QSAR study on a series of 5-substituted-2-methoxybenzene sulfonamides might reveal that a bulky, electron-withdrawing group at the 5-position and a hydrogen bond donor on the sulfonamide are beneficial for activity.

Interactive Data Table: Hypothetical QSAR Data for Analogues of this compound

This table illustrates the kind of data that would be collected and used in a QSAR study. The biological activity (pIC50) is the negative logarithm of the IC50 value.

| Compound | R-Group at 5-position | pIC50 (Hypothetical) | LogP (Hydrophobicity) | Molecular Weight |

| 1 | -CH2COCH3 (Acetonyl) | 6.5 | 1.2 | 243.28 |

| 2 | -H | 5.2 | 0.5 | 201.22 |

| 3 | -CH3 | 5.8 | 0.9 | 215.25 |

| 4 | -Cl | 6.1 | 1.1 | 235.67 |

| 5 | -NO2 | 6.8 | 0.8 | 246.22 |

Such a study would provide a predictive model to guide the synthesis of new analogues with potentially improved therapeutic properties, streamlining the drug discovery process.

Role in Pharmaceutical Synthesis and Drug Development

Intermediate in Tamsulosin (B1681236) Synthesis

5-Acetonyl-2-methoxybenzene sulfonamide is a well-established key intermediate in the synthesis of Tamsulosin, a medication widely used for the treatment of benign prostatic hyperplasia. chemicalbook.compharmaffiliates.com The synthesis of Tamsulosin from this starting material involves a series of chemical transformations designed to introduce the necessary chiral amine side chain. A common pathway involves the conversion of the ketone group in this compound to an amine, leading to the formation of the crucial intermediate, (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. chemicalbook.comchemicalbook.com

The therapeutic efficacy of Tamsulosin is enantiomer-specific, with the (R)-enantiomer being the active pharmacological agent. ijpsonline.comresearchgate.net Therefore, the asymmetric synthesis of its precursors is of paramount importance. Several strategies have been developed to achieve the desired stereochemistry, starting from this compound.

One established method involves the reductive amination of this compound with a chiral amine, such as (R)-phenylethylamine, to form a diastereomeric mixture. researchgate.net These diastereomers can then be separated, and the desired (R)-amine precursor is obtained after removal of the chiral auxiliary. karlancer.com Another approach utilizes Ellman's sulfinamide reagent, (R)-t-butyl sulfinamide, in an asymmetric synthesis that yields an enantiomeric ratio of 87:13, which can be further purified to greater than 99.5% enantiomeric excess (ee) through crystallization with dibenzoyl tartarate. researchgate.net More recent advancements have explored chemoenzymatic strategies, employing enzymes for the stereoselective reduction of an intermediate derived from this compound. researchgate.net

| Method | Chiral Reagent/Catalyst | Achieved Enantiomeric Ratio/Purity | Reference |

| Diastereomeric Resolution | (R)-phenylethylamine | 94.5% (initial), >99% after purification | researchgate.net |

| Asymmetric Synthesis | (R)-t-butyl sulfinamide (Ellman's reagent) | 87:13, >99.5% ee after crystallization | researchgate.net |

| Chemoenzymatic Synthesis | Enzymes (e.g., reductases) | High enantioselectivity | researchgate.net |

Process optimization also targets the reduction of reaction times and the simplification of purification procedures. The use of continuous flow reactors for the chlorosulfonation step in the synthesis of the sulfonamide has been shown to dramatically decrease reaction times from hours to minutes. Furthermore, methods have been devised to avoid the isolation of certain intermediates, thereby streamlining the process and reducing the use of solvents and other resources. google.com For example, the direct conversion of the sulfochloride intermediate to the sulfonamide by decomposition of the reaction mixture in an aqueous ammonia (B1221849) solution is one such optimization. google.com

Lead Compound Identification for Novel Therapeutic Agents

The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and diuretic properties. nih.govnih.gov The structural framework of this compound, combining a sulfonamide group with a substituted benzene (B151609) ring, makes it and its derivatives attractive starting points for the discovery of new lead compounds.

By modifying the acetonyl side chain and the substituents on the aromatic ring, medicinal chemists can generate libraries of novel compounds. These compounds can then be screened for activity against various biological targets. The established synthetic pathways involving this compound provide a robust foundation for creating these new molecular entities, potentially leading to the development of novel drugs for a range of diseases.

Development of Optically Pure Pharmaceutical Intermediates

The synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. researchgate.net The conversion of the achiral this compound into the chiral, optically pure intermediate (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is a critical step in ensuring the stereochemical purity of Tamsulosin. ijpsonline.com

Various techniques have been perfected to achieve the high optical purity required for pharmaceutical use (>99.5% ee). researchgate.net These include the resolution of the racemic amine intermediate using chiral resolving agents like D-tartaric acid, which forms diastereomeric salts that can be separated by crystallization. google.com Asymmetric hydrogenation and enzymatic reductions are also employed to directly synthesize the desired (R)-enantiomer with high selectivity. google.comnih.govresearchgate.net The development of reliable analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), is crucial for verifying the enantiomeric purity of these intermediates throughout the manufacturing process. ijpsonline.com

Advanced Analytical and Characterization Methodologies in Academic Research

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of a compound. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals their atomic and electronic architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules. Both ¹H and ¹³C NMR are instrumental in confirming the structural integrity of 5-Acetonyl-2-methoxybenzenesulfonamide. In ¹H NMR, key signals corresponding to the methoxy (B1213986) group protons are typically observed around δ 3.8 ppm, while the sulfonamide protons appear further downfield, between δ 7.5 and 8.5 ppm. The distinct resonances for the aromatic and acetonyl group protons provide further confirmation of the compound's structure. For more complex structural problems or to resolve overlapping signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish proton-proton and proton-carbon correlations unambiguously.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Acetonyl-2-methoxybenzenesulfonamide

| Functional Group | Predicted Chemical Shift (ppm) |

| Methoxy (-OCH₃) | ~3.8 |

| Sulfonamide (-SO₂NH₂) | ~7.5 - 8.5 |

| Aromatic (Ar-H) | Variable (downfield) |

| Acetonyl (-CH₂C(O)CH₃) | Variable |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of 5-Acetonyl-2-methoxybenzenesulfonamide, which is C₁₀H₁₃NO₄S, with a molecular weight of approximately 243.28 g/mol . tcichemicals.compharmaffiliates.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org Under electrospray ionization (ESI) conditions, sulfonamides exhibit characteristic fragmentation pathways. nih.gov Analysis of the fragment ions, which may involve complex rearrangements, allows researchers to deduce the connectivity of the atoms within the molecule. libretexts.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 5-Acetonyl-2-methoxybenzenesulfonamide displays characteristic absorption bands that confirm its key structural features. The sulfonamide group is validated by the presence of strong symmetric and asymmetric stretching vibrations for the S=O bonds, typically appearing around 1350 cm⁻¹ and 1150 cm⁻¹, respectively. The presence of the carbonyl group (C=O) in the acetonyl moiety is indicated by a strong absorption band in the region of 1700-1720 cm⁻¹. Furthermore, N-H stretching vibrations from the sulfonamide and C-H stretching from the aromatic and aliphatic parts of the molecule will also be present.

Table 2: Characteristic IR Absorption Bands for 5-Acetonyl-2-methoxybenzenesulfonamide

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Sulfonamide (S=O asymmetric stretch) | ~1150 |

| Sulfonamide (S=O symmetric stretch) | ~1350 |

| Carbonyl (C=O stretch) | ~1700-1720 |

| Sulfonamide (N-H stretch) | ~3200-3400 |

| Aromatic C-H stretch | ~3000-3100 |

| Aliphatic C-H stretch | ~2850-2960 |

High-Performance Chromatographic Techniques for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of 5-Acetonyl-2-methoxybenzenesulfonamide. tcichemicals.com This method separates the compound from any impurities or byproducts from the synthesis process, allowing for accurate quantification of its purity, which is often required to be greater than 98%. tcichemicals.com By using a suitable stationary phase and mobile phase, HPLC can effectively resolve the target compound from closely related isomers, ensuring the correct isomeric form is isolated.

Bioanalytical Methodologies for Activity Assessment (e.g., In Vitro Enzyme Assays, Cell-Based Assays)

Given that 5-Acetonyl-2-methoxybenzenesulfonamide is a sulfonamide derivative, it has been investigated for potential biological activities. In vitro enzyme assays are commonly used to evaluate the inhibitory effects of such compounds on specific enzymes. For instance, sulfonamides are known to inhibit carbonic anhydrases. Cell-based assays, such as cytotoxicity assays (e.g., MTT assay), can be employed to assess the compound's effect on cell viability and proliferation in various cell lines, which is particularly relevant in oncology research. axionbiosystems.comsigmaaldrich.com These bioanalytical methods are essential for understanding the compound's pharmacological potential and mechanism of action at a cellular level.

Contemporary Research Perspectives and Future Directions

Advancements in Green Chemistry Approaches for Synthesis

The synthesis of sulfonamides is undergoing a green revolution, with a shift away from traditional methods that often involve hazardous reagents and solvents. nih.govsci-hub.se Modern approaches prioritize environmental benignity, efficiency, and safety. nih.govrsc.org

Key green chemistry strategies include:

Water as a Solvent: Utilizing water as a solvent in the synthesis of sulfonamide derivatives offers a safe, non-toxic, and environmentally friendly alternative to volatile organic solvents. sci-hub.seresearchgate.net

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields in the synthesis of sulfonamide derivatives. nih.gov

Flow Chemistry: Continuous flow synthesis provides a safe, scalable, and efficient method for producing sulfonamide libraries, minimizing waste and improving process control. nih.gov

Catalyst-Free and Solvent-Free Reactions: Research is exploring reactions that proceed without the need for catalysts or solvents, further enhancing the green credentials of the synthesis. nih.govbiolmolchem.com

A notable example is the synthesis of sulfonamides from sulfonyl chlorides and amines in water, which can be achieved with high yields and purity without the need for further purification. rsc.orgresearchgate.net Another approach involves the use of a recyclable magnetic nanocatalyst, CuFe2O4@SiO2, for an easy and environmentally friendly synthesis of sulfonamide derivatives. biolmolchem.com

Exploration of Novel Biological Targets and Therapeutic Applications

While sulfonamides are historically known for their antibacterial properties, research is uncovering a broad spectrum of pharmacological activities. sciepub.comnih.govfrontiersrj.comresearchgate.net For 5-Acetonyl-2-methoxybenzene sulfonamide, preliminary studies indicate significant potential in several therapeutic areas.

Table 1: Investigated Biological Activities of this compound and Related Derivatives

| Activity | Description |

| Anticancer | This compound has shown activity against various cancer cell lines. Some sulfonamide derivatives act as inhibitors of carbonic anhydrases, which are involved in the progression of certain cancers. researchgate.net |

| Anti-inflammatory | Preliminary research suggests that this compound may possess anti-inflammatory properties. |

| Antibacterial | Sulfonamides are effective against a range of Gram-positive and Gram-negative bacteria by inhibiting dihydropteroate (B1496061) synthase. nih.govnih.gov |

| Antiviral | Certain sulfonamide derivatives have demonstrated antiviral activity, including against HIV. researchgate.netresearchgate.net |

| Antidiabetic | Novel sulfonamide derivatives are being investigated as multitarget antidiabetic agents, showing inhibitory activity against α-glucosidase and α-amylase. nih.govrsc.org |

| Carbonic Anhydrase Inhibition | Sulfonamides are potent inhibitors of carbonic anhydrase, an enzyme linked to conditions like glaucoma. nih.gov |

The exploration of these activities is leading to the investigation of novel biological targets. For instance, some sulfonamides have been found to interfere with endocytic and exocytic membrane traffic by raising organellar pH. nih.gov This opens up new avenues for therapeutic intervention in a variety of diseases.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Sulfonamide Derivatives

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govresearchgate.netupenn.edu These technologies are being applied to sulfonamide derivatives to accelerate the identification of new drug candidates and to predict their properties.

Applications of AI and ML in sulfonamide research include:

Predicting Biological Activity: Machine learning models are being developed to predict the antibacterial activity of sulfonamides and their adsorption behavior in aqueous environments. nih.gov

Virtual Screening and Drug Design: AI algorithms can screen large libraries of virtual compounds to identify potential sulfonamide-based drugs with desired properties and predict their binding affinity to target proteins. nih.gov

In Silico Studies: Computational docking studies are used to investigate the binding interactions of novel sulfonamide derivatives with their biological targets, such as dihydropteroate synthase in bacteria or the SARS-CoV-2 RNA-dependent RNA polymerase. nih.govmdpi.com

These computational approaches help to streamline the drug discovery process, reducing the time and cost associated with traditional experimental methods. researchgate.netarxiv.org

Development of Derivatized Probes for Target Identification and Mechanistic Studies

To better understand the biological mechanisms of action of sulfonamides, researchers are developing derivatized chemical probes. These probes are designed to mimic the structure and activity of the parent compound while incorporating features that allow for their detection and tracking within biological systems. ljmu.ac.uk

Recent developments in this area include:

Fluorescent Probes: Sulfonamide-containing naphthalimides have been synthesized as fluorescent probes for imaging in tumor cells. mdpi.com These probes can be taken up by cancer cells and provide valuable information about their subcellular distribution.

"Click" Chemistry Probes: Alkyne derivatives of bioactive compounds can be synthesized to participate in "click" chemistry reactions with azide-bearing reporter tags (e.g., fluorescent dyes or biotin). This allows for the capture and identification of the biological targets of the probe. ljmu.ac.uk

The development of such probes for this compound could provide crucial insights into its mechanism of action and help to identify its specific cellular targets.

Multidisciplinary Research Collaborations and Translational Studies

The diverse therapeutic potential of sulfonamide derivatives necessitates a multidisciplinary research approach, bringing together experts from medicinal chemistry, pharmacology, biology, and computational sciences. tandfonline.commdpi.com Such collaborations are essential for translating promising research findings from the laboratory to clinical applications.

Translational studies for sulfonamide derivatives are focused on:

Overcoming Drug Resistance: A key area of research is the development of novel sulfonamides that can overcome bacterial resistance to existing sulfa drugs. tandfonline.com

Improving Pharmacological Profiles: Efforts are underway to design sulfonamide derivatives with improved efficacy, reduced toxicity, and better pharmacokinetic properties. tandfonline.com

Clinical Trials: Lead compounds with sulfonamide functionality are currently in clinical trials for the treatment of various medical conditions. frontiersrj.comresearchgate.net

The continued collaboration between academic research institutions and the pharmaceutical industry will be crucial for the successful development and commercialization of new drugs based on the this compound scaffold.

常见问题

Q. Basic

- NMR : 1H and 13C NMR confirm structural integrity, with methoxy (~δ 3.8 ppm) and sulfonamide (~δ 7.5–8.5 ppm) protons as key signals.

- IR : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (asymmetric stretch) validate the sulfonamide group.

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight .

How can conflicting spectral data be resolved during structural elucidation?

Advanced

Cross-validate with complementary techniques:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations.

- X-ray crystallography : Provides unambiguous confirmation of molecular geometry.

- Computational modeling : DFT calculations predict NMR shifts and vibrational spectra for comparison .

What methodologies are used to evaluate the biological activity of this compound?

Q. Basic

- In vitro antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive bacteria (e.g., S. aureus) and fungi.

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) to assess IC50 values .

How can structure-activity relationships (SAR) be investigated for derivatives of this compound?

Q. Advanced

- Derivatization : Introduce substituents (e.g., halogens, alkyl groups) at the acetonyl or methoxy positions.

- Computational docking : Simulate binding interactions with target proteins (e.g., enzymes) using software like AutoDock.

- Pharmacophore modeling : Identify critical functional groups for activity .

What safety protocols are critical when handling this compound?

Q. Basic

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste disposal : Neutralize acidic byproducts before disposal in accordance with local regulations .

How can reaction mechanisms involving this compound be elucidated?

Q. Advanced

- Kinetic studies : Monitor reaction rates under varying conditions (e.g., temperature, pH).

- Isotopic labeling : Use deuterated solvents or 18O-labeled reagents to track proton/oxygen transfer.

- Intermediate trapping : Identify transient species via quenching with nucleophiles .

How should researchers address contradictory data in published studies on this compound?

Q. Advanced

- Meta-analysis : Compare experimental conditions (e.g., solvent purity, catalyst batches) across studies.

- Reproducibility testing : Replicate key experiments with controlled variables.

- Statistical tools : Apply ANOVA or Bayesian analysis to quantify uncertainty .

What role does stereochemistry play in the reactivity and biological activity of derivatives?

Q. Advanced

- Chiral synthesis : Use enantiopure starting materials or chiral catalysts (e.g., BINOL) to prepare stereoisomers.

- Stereoselective analysis : Circular dichroism (CD) or chiral HPLC to resolve enantiomers.

- Biological assays : Compare activity of (R)- and (S)-isomers to identify stereochemical preferences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。